REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]2[C:8]3[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=3[CH2:10][CH2:11][CH2:12][C:4]=2[CH:3]=1.[NH2:17][NH2:18].O>C(O)C>[NH:17]([C:2]1[N:7]=[N:6][C:5]2[C:8]3[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=3[CH2:10][CH2:11][CH2:12][C:4]=2[CH:3]=1)[NH2:18]
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Name
|
|
Quantity
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4.3 g
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Type
|
reactant
|
Smiles
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ClC1=CC2=C(N=N1)C1=C(CCC2)C=CC=C1
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Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
45 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 h
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were then evaporated
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Type
|
ADDITION
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Details
|
To the solid residue was added cold water (about 80 mL)
|
Type
|
CUSTOM
|
Details
|
After sonication for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water three times
|
Type
|
CUSTOM
|
Details
|
After freeze-drying
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC2=C(N=N1)C1=C(CCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.14 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |